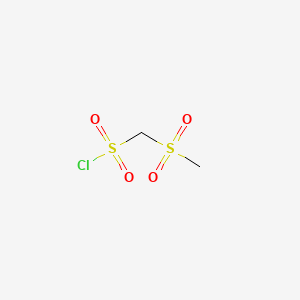

(methylsulfonyl)methanesulfonyl chloride

Description

Structure

3D Structure

Propriétés

IUPAC Name |

methylsulfonylmethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5ClO4S2/c1-8(4,5)2-9(3,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDYGBSUPOHHMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339445 | |

| Record name | Methylsulfonylmethylsulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22317-89-1 | |

| Record name | Methylsulfonylmethylsulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methanesulfonylmethanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Substituted Methanesulfonyl Chlorides

Chlorination-Based Synthetic Routes

Chlorination strategies form the cornerstone of methanesulfonyl chloride synthesis. These methods typically involve the reaction of a sulfur-containing starting material with a chlorinating agent, often in the presence of an oxidizing agent or under conditions that promote oxidation. The choice of precursor and reaction conditions can be tailored to achieve high yields and purity.

Oxidative Chlorination of Sulfur-Containing Precursors

Oxidative chlorination is a direct and effective approach for converting sulfur compounds in lower oxidation states, such as thiols, disulfides, and sulfides, into the corresponding sulfonyl chlorides. This transformation involves the simultaneous oxidation of the sulfur atom and the introduction of a chlorine atom.

| Precursor | Key Reagents | Reaction Medium | Reported Yield | Reference |

|---|---|---|---|---|

| Dimethyl Disulfide | Chlorine (Cl2) | Aqueous Hydrochloric Acid | ≥85% | google.com |

| Dimethyl Disulfide | Chlorine (Cl2) | Water | Not specified | orgsyn.org |

Methyl mercaptan (methanethiol) serves as another fundamental precursor for the synthesis of methanesulfonyl chloride via oxidative chlorination. This process involves the reaction of gaseous methyl mercaptan with chlorine in an aqueous hydrochloric acid bath at elevated temperatures. google.com This method can be operated as a continuous process, which is advantageous for large-scale industrial production. google.com While effective, a notable drawback of using methyl mercaptan is its foul odor, which necessitates careful handling and containment. google.com The reaction is a simultaneous hydrolysis and chlorination process. google.com

| Precursor | Key Reagents | Reaction Conditions | Process Type | Reference |

|---|---|---|---|---|

| Methyl Mercaptan | Chlorine (Cl2) | Aqueous HCl, elevated temperature | Continuous | google.com |

For the synthesis of isotopically labeled methanesulfonyl chloride, specifically methanesulfonyl chloride-d3, dimethyl sulfoxide-d6 (DMSO-d6) is a convenient starting material. The procedure involves a two-step chlorination process: an initial anhydrous chlorination of DMSO-d6 with chlorine, followed by an aqueous chlorination step. jst.go.jp This method yields the desired deuterated product, with trichloromethyl methyl sulfide-d3 identified as one of the reaction intermediates. The final product is obtained in a moderate yield, with a small amount of dimethyl sulfone-d6 also being isolated as a byproduct. jst.go.jp

| Precursor | Key Reagent | Key Intermediate | Product Yield | Reference |

|---|---|---|---|---|

| Dimethyl Sulfoxide-d6 | Chlorine (Cl2) | Trichloromethyl methyl sulfide-d3 | 52% | jst.go.jp |

A convenient one-pot method for synthesizing sulfonyl chlorides from thiols involves the use of sulfuryl chloride (SO2Cl2) in the presence of a metal nitrate (B79036) catalyst. This approach provides a direct oxidative chlorination pathway from various thiol derivatives. The reaction is generally efficient and avoids the use of harsh reagents. While the specific application to (methylsulfonyl)methanesulfonyl chloride is not detailed, the methodology is broadly applicable to the synthesis of substituted methanesulfonyl chlorides from the corresponding thiols.

| Precursor Type | Key Reagents | Reaction Type | Key Advantage | Reference |

|---|---|---|---|---|

| Thiols | Sulfuryl Chloride (SO2Cl2), Metal Nitrate | One-pot oxidative chlorination | Convenience, efficiency | jst.go.jp |

A novel, one-step synthesis allows for the conversion of sulfides to sulfonyl chlorides using a solid-state reaction. oup.com This method employs iodosobenzene (B1197198) as an oxidizing agent and hydrogen chloride-treated silica (B1680970) gel as a convenient, solid chlorinating agent. The reaction is performed by simply pulverizing the reagents together, which brings about simultaneous oxidation and chlorination. oup.com This solvent-free procedure is particularly effective for sulfides containing benzylic C-S bonds, converting them into the corresponding sulfonyl chlorides in high yields within minutes. The technique has also been successfully applied to disulfides, which are converted to sulfonyl chlorides in moderate to good yields. oup.com

| Precursor Type | Key Reagents | Reaction Conditions | Yield Range (Benzyl Sulfides) | Reference |

|---|---|---|---|---|

| Sulfides, Disulfides | Iodosobenzene, HCl-Silica Gel | Solid-state pulverization | 89-98% | oup.com |

Reactions of Sulfonic Acids and Their Derivatives with Chlorinating Agents

A prevalent strategy for synthesizing sulfonyl chlorides involves the direct chlorination of sulfonic acids or their corresponding salts. This approach leverages readily available starting materials and a variety of chlorinating agents, each with specific applications and reaction mechanisms.

The reaction of methanesulfonic acid with thionyl chloride (SOCl₂) is a well-established and widely used method for the laboratory and industrial preparation of methanesulfonyl chloride. orgsyn.orgwikipedia.org The process involves heating methanesulfonic acid with an excess of thionyl chloride. orgsyn.org The hydroxyl group of the sulfonic acid is converted into a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion, leading to the formation of methanesulfonyl chloride and the evolution of sulfur dioxide and hydrogen chloride gases. libretexts.orgutexas.edumasterorganicchemistry.com

CH₃SO₃H + SOCl₂ → CH₃SO₂Cl + SO₂ + HCl wikipedia.org

A typical procedure involves heating methanesulfonic acid to approximately 95°C and gradually adding thionyl chloride over several hours. orgsyn.org The reaction is driven to completion by the removal of the gaseous byproducts. orgsyn.org Distillation of the crude product under reduced pressure yields methanesulfonyl chloride with good purity. orgsyn.org

Similarly, phosgene (B1210022) (COCl₂) can be employed as the chlorinating agent, reacting with methanesulfonic acid to yield methanesulfonyl chloride, carbon dioxide, and hydrogen chloride. wikipedia.org

CH₃SO₃H + COCl₂ → CH₃SO₂Cl + CO₂ + HCl wikipedia.org

| Reactant | Chlorinating Agent | Temperature | Yield | Reference |

| Methanesulfonic Acid | Thionyl Chloride | 95°C | 71–83% | orgsyn.org |

| Methanesulfonic Acid | Phosgene | N/A | N/A | wikipedia.org |

Salts of methanesulfonic acid, such as sodium methanesulfonate, can also serve as effective precursors to methanesulfonyl chloride. orgsyn.org These salts react with strong chlorinating agents like phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), or benzotrichloride. orgsyn.org

The reaction with phosphorus pentachloride is a vigorous process that effectively converts the sulfonate salt to the sulfonyl chloride. orgsyn.org The reaction proceeds via the formation of phosphorus oxychloride as a byproduct. wikipedia.orgchemtube3d.com

CH₃SO₃Na + PCl₅ → CH₃SO₂Cl + POCl₃ + NaCl

Phosphorus oxychloride itself can also be used as a chlorinating agent for sodium methanesulfonate. orgsyn.org This reaction is generally less vigorous than with PCl₅. Benzotrichloride has also been reported as a suitable reagent for this transformation. orgsyn.org These methods provide alternative routes when the free sulfonic acid is not the preferred starting material.

A modern and mild approach for the synthesis of sulfonyl chlorides involves the reaction of sulfonyl hydrazides with N-halosuccinimides, particularly N-chlorosuccinimide (NCS). mdpi.compreprints.org This method is notable for its efficiency, mild reaction conditions, and broad substrate scope, avoiding the harsh reagents used in more traditional methods. mdpi.comresearchgate.netresearchgate.net

The reaction is typically carried out by treating a solution of the sulfonyl hydrazide in a solvent like acetonitrile (B52724) with NCS at room temperature. mdpi.compreprints.org The transformation is often rapid and clean, affording the desired sulfonyl chloride in excellent yields. mdpi.comresearchgate.net This protocol is part of a broader strategy that allows for the late-stage conversion of the resulting sulfonyl chloride into various other functional groups, such as sulfonamides and sulfonates, by adding nucleophiles in a one-pot procedure. mdpi.compreprints.org

| Substrate | Reagent | Solvent | Temperature | Time | Yield | Reference |

| 4-Methylbenzenesulfonhydrazide | N-Chlorosuccinimide (NCS) | CH₃CN | Room Temp. | 2 h | 99% | preprints.orgresearchgate.net |

| 4-Methylbenzenesulfonhydrazide | N-Bromosuccinimide (NBS) | CH₃CN | Room Temp. | 2 h | 87% | preprints.orgresearchgate.net |

Radical Reactions for C-S Bond Formation

Radical-mediated reactions offer a distinct pathway to form the crucial carbon-sulfur bond in methanesulfonyl chloride, often starting from simple and abundant precursors like methane (B114726). These methods typically involve photochemical or initiator-induced generation of radicals to drive the reaction.

Methanesulfonyl chloride can be synthesized directly from methane and sulfuryl chloride (SO₂Cl₂) through a free-radical chain reaction. wikipedia.orgrsc.org This process can be initiated by light or a chemical radical initiator. rsc.orgwikipedia.org The reaction transforms methane into the target product at low temperatures in the liquid phase, often using a solvent like 100% sulfuric acid. rsc.orgresearchgate.net

CH₄ + SO₂Cl₂ → CH₃SO₂Cl + HCl wikipedia.org

The mechanism involves the generation of chlorine radicals from sulfuryl chloride, which then abstract a hydrogen atom from methane to form a methyl radical. youtube.comscribd.com This methyl radical subsequently reacts with sulfuryl chloride to propagate the chain and form methanesulfonyl chloride. This direct functionalization of methane is an attractive route due to the low cost and high abundance of the starting material. researchgate.net

Another radical-based approach is the photo-sulfoxidation of methane, which involves reacting a mixture of methane, sulfur dioxide (SO₂), and chlorine gas (Cl₂) under light irradiation. google.com This process, often referred to as sulfochlorination, generates methanesulfonyl chloride directly from these basic feedstocks. google.com

CH₄ + SO₂ + Cl₂ --(light)--> CH₃SO₂Cl + HCl

The reaction is initiated by the photolytic cleavage of chlorine into chlorine radicals. google.com These radicals react with methane to form a methyl radical, which then combines with sulfur dioxide. The resulting methanesulfonyl radical (CH₃SO₂) is subsequently trapped by a chlorine molecule to yield the final product and another chlorine radical, thus propagating the chain. The reaction is typically performed in a photoreactor at temperatures between 0°C and 30°C, using light with a wavelength of approximately 500 nm to efficiently dissociate the chlorine molecules. google.com This method is advantageous as it can utilize sulfur dioxide, a common industrial byproduct. google.com

Organometallic Approaches in Sulfonyl Chloride Synthesis

Organometallic reagents provide a powerful and direct route for the formation of carbon-sulfur bonds, essential in the synthesis of sulfonyl chlorides.

A classic and effective organometallic approach for the preparation of the parent methanesulfonyl chloride involves the reaction of a Grignard reagent, specifically methylmagnesium iodide, with sulfuryl chloride (SO₂Cl₂). orgsyn.org This method offers a direct conversion of a simple alkyl magnesium halide to the corresponding sulfonyl chloride.

The reaction proceeds by the nucleophilic attack of the carbanionic methyl group from the Grignard reagent on one of the electrophilic sulfur-chlorine bonds of sulfuryl chloride. This displaces a chloride ion and forms the desired methanesulfonyl chloride product.

Reaction Scheme: CH₃MgI + SO₂Cl₂ → CH₃SO₂Cl + MgICl

This synthesis route is noted among several established methods for preparing methanesulfonyl chloride, highlighting the utility of organometallic reagents in sulfonyl chloride construction. orgsyn.org

Photocatalytic Strategies for Sulfonyl Chloride Construction

Visible-light photocatalysis has emerged as a powerful tool in modern synthetic chemistry, enabling reactions to proceed under mild conditions with high efficiency. acs.org This approach has been successfully applied to the synthesis of sulfonyl chlorides.

A sustainable and efficient method for producing sulfonyl chlorides involves the use of a heterogeneous, transition-metal-free photocatalyst, potassium poly(heptazine imide) (K-PHI). nih.govacs.org This strategy utilizes readily available aryldiazonium salts as starting materials and operates under mild conditions, employing visible light irradiation at room temperature. acs.orgnih.gov

The reaction mechanism involves the photocatalyst absorbing visible light to generate an excited state capable of promoting the necessary transformations. Sulfur dioxide (SO₂) and chloride ions (Cl⁻), required for the chlorosulfonylation, are conveniently generated in situ from the reaction of thionyl chloride (SOCl₂) with water. nih.govacs.org This method is notable for its broad substrate scope and high tolerance for various functional groups, including halides, esters, and nitro groups, achieving yields between 50-95%. nih.govacs.org This photocatalytic approach presents a valuable alternative to the traditional Meerwein chlorosulfonylation reaction. nih.gov

The table below presents a selection of aryldiazonium salts that have been successfully converted to their corresponding sulfonyl chlorides using this photocatalytic method.

| Aryldiazonium Tetrafluoroborate Substrate | Resulting Aryl Sulfonyl Chloride | Yield (%) |

| 4-Fluorobenzenediazonium tetrafluoroborate | 4-Fluorobenzenesulfonyl chloride | 95% |

| 4-Chlorobenzenediazonium tetrafluoroborate | 4-Chlorobenzenesulfonyl chloride | 85% |

| 4-Bromobenzenediazonium tetrafluoroborate | 4-Bromobenzenesulfonyl chloride | 81% |

| 4-Nitrobenzenediazonium tetrafluoroborate | 4-Nitrobenzenesulfonyl chloride | 75% |

| 4-Cyanobenzenediazonium tetrafluoroborate | 4-Cyanobenzenesulfonyl chloride | 68% |

| 4-Methoxybenzenediazonium tetrafluoroborate | 4-Methoxybenzenesulfonyl chloride | 50% |

This data is representative of findings from studies on heterogeneous photocatalysis for sulfonyl chloride synthesis. nih.gov

Stereoselective and Regioselective Synthesis of Substituted Methanesulfonyl Chlorides

Achieving stereoselectivity and regioselectivity in the synthesis of substituted methanesulfonyl chlorides is essential for applications in pharmaceuticals and materials science, where specific isomers are often required.

Stereoselective Synthesis: The preparation of optically active sulfonyl chlorides can be achieved by utilizing starting materials that are themselves optically active. google.com For instance, the oxidative chlorination of chiral sulfur-containing compounds, such as optically active S-alkyl isothiourea salts or thiols, can proceed to form the corresponding chiral sulfonyl chlorides, preserving the stereochemical integrity of the original molecule. google.com

Regioselective Synthesis: Regioselectivity in the synthesis of sulfonyl chlorides is challenging but can be influenced by the choice of catalyst and reaction conditions. For example, in the sulfonylation of aromatic compounds like toluene (B28343) using methanesulfonyl chloride, zeolite catalysts can impose regioselectivity due to their microporous structures. psu.edu While this example concerns the reaction of methanesulfonyl chloride, similar principles apply to its synthesis. The direct sulfochlorination of unsymmetrical alkanes often yields a mixture of isomers, but regioselectivity can be enhanced by directing groups or specific catalysts that favor substitution at a particular carbon atom.

Synthesis of Specific Substituted Analogues

The development of synthetic routes to specifically substituted methanesulfonyl chloride analogues allows for the fine-tuning of chemical properties and reactivity.

Bis(trimethylsilyl)methanesulfonyl chloride represents a significantly substituted analogue that has been successfully prepared. researchgate.net The synthesis of this compound and the related tris(trimethylsilyl)methanesulfonyl chloride involves a multi-step process starting from active methylene (B1212753) compounds. The general strategy involves deprotonation, followed by silylation to introduce the trimethylsilyl (B98337) groups. Subsequent deprotonation to form an α-silyl carbanion, followed by reaction with sulfur dioxide, leads to the formation of sulfines. researchgate.net

The synthesis of bis(trimethylsilyl)methanesulfonyl chloride (2c in the referenced study) allows for the investigation of its unique reactivity. For example, its reaction with nucleophiles can proceed via the formation of trimethylsilylsulfene (1b) through the loss of a trimethylsilyl group and the chloro group. researchgate.net This work highlights synthetic pathways to highly substituted and synthetically valuable sulfonyl chlorides. researchgate.net

Tris(trimethylsilyl)methanesulfonyl Chloride Synthesis

The preparation of tris(trimethylsilyl)methanesulfonyl chloride has been successfully achieved, providing a novel and sterically hindered sulfonylating agent. The synthesis of this compound, along with its bis(trimethylsilyl) counterpart, has been detailed in the chemical literature, offering insights into the chemistry of polysilylated sulfonyl chlorides. grafiati.comresearchgate.netcdnsciencepub.comuwo.ca

The synthetic route commences with the lithiation of tris(trimethylsilyl)methane, followed by reaction with sulfur dioxide and subsequent chlorination. While the full experimental details from the primary literature provide the most accurate procedure, the general transformation involves the formation of a sulfinate intermediate which is then converted to the final sulfonyl chloride.

Key Synthetic Steps:

Lithiation: Tris(trimethylsilyl)methane is treated with a strong base, typically an alkyllithium reagent such as methyllithium, in an appropriate solvent like tetrahydrofuran (B95107) (THF) to generate the corresponding tris(trimethylsilyl)methyllithium.

Sulfination: The resulting organolithium compound is then reacted with sulfur dioxide (SO₂). This step introduces the sulfonyl group, forming the lithium tris(trimethylsilyl)methanesulfinate.

Chlorination: The final step involves the chlorination of the sulfinate salt. Reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are commonly employed for this transformation, yielding the desired tris(trimethylsilyl)methanesulfonyl chloride.

The reaction of tris(trimethylsilyl)methanesulfonyl chloride with various nucleophiles has been shown to proceed through the formation of bis(trimethylsilyl)sulfene, a highly reactive intermediate. researchgate.net

Table 1: Reactants and Reagents for Tris(trimethylsilyl)methanesulfonyl Chloride Synthesis

| Step | Reactant/Intermediate | Reagent(s) | Solvent |

| Lithiation | Tris(trimethylsilyl)methane | Methyllithium | Tetrahydrofuran |

| Sulfination | Tris(trimethylsilyl)methyllithium | Sulfur dioxide | Tetrahydrofuran |

| Chlorination | Lithium tris(trimethylsilyl)methanesulfinate | Sulfuryl chloride or NCS | Inert solvent |

Neopentylmethanesulfonyl Chloride Preparation

The synthesis of neopentylmethanesulfonyl chloride involves a multi-step process starting from a suitable neopentyl precursor, such as neopentyl alcohol. The key transformations include the conversion of the alcohol to a thiol (mercaptan) and subsequent oxidative chlorination.

A plausible synthetic pathway begins with the conversion of neopentyl alcohol to neopentyl bromide, followed by reaction with a sulfur source to form neopentyl mercaptan. This thiol is then oxidized to the target sulfonyl chloride.

Detailed Synthetic Route:

Halogenation of Neopentyl Alcohol: Neopentyl alcohol can be converted to neopentyl bromide using a standard hydrobromic acid/sulfuric acid mixture or phosphorus tribromide.

Formation of Neopentyl Mercaptan: The resulting neopentyl bromide is then reacted with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, to yield neopentyl mercaptan. wikipedia.org The use of thiourea is often preferred in a laboratory setting to avoid the formation of dialkyl sulfide (B99878) byproducts. wikipedia.org

Oxidative Chlorination: The final step is the oxidation of neopentyl mercaptan to neopentylmethanesulfonyl chloride. This can be achieved using various oxidizing agents in the presence of a chloride source. A common method involves the use of chlorine gas in an aqueous medium.

Table 2: Proposed Synthesis of Neopentylmethanesulfonyl Chloride

| Step | Starting Material | Intermediate | Final Product |

| 1 | Neopentyl alcohol | Neopentyl bromide | - |

| 2 | Neopentyl bromide | Neopentyl mercaptan | - |

| 3 | Neopentyl mercaptan | - | Neopentylmethanesulfonyl chloride |

Preparation of (4-Methylsulfonylphenyl)methanesulfonyl chloride

The synthesis of (4-Methylsulfonylphenyl)methanesulfonyl chloride is a multi-step process that begins with a commercially available starting material, 4-(methylthio)benzyl alcohol. The synthesis involves the formation of a thiol intermediate, followed by a two-stage oxidation process.

The synthetic sequence is as follows:

Chlorination of 4-(methylthio)benzyl alcohol: The starting alcohol is converted to 4-(methylthio)benzyl chloride. This can be accomplished using concentrated hydrochloric acid in a suitable solvent like toluene. google.comgoogle.comgoogleapis.com

Formation of S-(4-(methylthio)benzyl) thioacetate (B1230152): The benzyl (B1604629) chloride is then reacted with a thioacetate salt, such as potassium thioacetate, to form S-(4-(methylthio)benzyl) thioacetate. This method is a common and effective way to introduce a protected thiol group.

Hydrolysis to 4-(methylthio)benzenemethanethiol: The thioacetate is subsequently hydrolyzed under basic conditions to yield 4-(methylthio)benzenemethanethiol.

Oxidative Chlorination to 4-(methylthio)benzenesulfonyl chloride: The thiol is then subjected to oxidative chlorination. Reagents such as N-chlorosuccinimide (NCS) in the presence of an acid can be used for this transformation.

Oxidation of the Thioether to the Sulfone: The final step involves the oxidation of the methylthio group to a methylsulfonyl group. This can be achieved using oxidizing agents like hydrogen peroxide in the presence of a suitable catalyst, or other common oxidants such as potassium permanganate (B83412) or meta-chloroperoxybenzoic acid (m-CPBA). rsc.org

Table 3: Synthesis of (4-Methylsulfonylphenyl)methanesulfonyl chloride

| Step | Reactant | Reagent(s) | Product |

| 1 | 4-(methylthio)benzyl alcohol | Concentrated HCl | 4-(methylthio)benzyl chloride |

| 2 | 4-(methylthio)benzyl chloride | Potassium thioacetate | S-(4-(methylthio)benzyl) thioacetate |

| 3 | S-(4-(methylthio)benzyl) thioacetate | Base (e.g., NaOH) | 4-(methylthio)benzenemethanethiol |

| 4 | 4-(methylthio)benzenemethanethiol | NCS, Acid | 4-(methylthio)benzenesulfonyl chloride |

| 5 | 4-(methylthio)benzenesulfonyl chloride | Oxidizing agent (e.g., H₂O₂) | (4-Methylsulfonylphenyl)methanesulfonyl chloride |

Theoretical and Computational Studies on Substituted Methanesulfonyl Chlorides

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and, consequently, the reactivity of sulfonyl chlorides. Methods such as Density Functional Theory (DFT) and other ab initio approaches are employed to calculate molecular orbitals, electron density distribution, and molecular electrostatic potentials. nih.gov For sulfonyl chlorides, these calculations can elucidate the electrophilic nature of the sulfur atom in the sulfonyl chloride group, which is key to its reactivity towards nucleophiles. magtech.com.cn

The reactivity of sulfonyl chlorides is largely dictated by the electron-withdrawing nature of the two oxygen atoms and the chlorine atom bonded to the sulfur. This creates a significant partial positive charge on the sulfur atom, making it susceptible to nucleophilic attack. In the case of (methylsulfonyl)methanesulfonyl chloride, the presence of an additional methylsulfonyl group is expected to further influence the electronic environment of the reactive sulfonyl chloride moiety. Quantum chemical calculations could precisely quantify this influence, predicting how the additional sulfonyl group modulates the reactivity compared to simpler analogs like methanesulfonyl chloride.

For instance, calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the kinetic stability of the molecule and its propensity to react with different types of reagents. The LUMO is typically centered on the sulfur atom of the sulfonyl chloride group, indicating that this is the primary site for nucleophilic attack.

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations offer a way to study the time evolution of a chemical system, providing a dynamic picture of reaction pathways. For reactions involving sulfonyl chlorides, MD simulations can be used to explore the transition states and intermediates that are formed during a reaction, such as a nucleophilic substitution. uq.edu.au

While specific MD simulations for this compound are not readily found in the literature, the general mechanisms of reaction for sulfonyl chlorides have been investigated. For example, the hydrolysis of sulfonyl chlorides is a fundamental reaction that can be studied using MD. These simulations can help to understand the role of solvent molecules in stabilizing transition states and intermediates, providing a more complete picture of the reaction mechanism than static quantum chemical calculations alone. mdpi.com The insights gained from such simulations on simpler sulfonyl chlorides can be extrapolated to predict the behavior of more complex derivatives like this compound.

Spectroscopic Investigations for Structural and Mechanistic Elucidation

Spectroscopic techniques are indispensable for the structural characterization of molecules and for probing reaction mechanisms. When combined with computational methods, spectroscopy can provide a detailed understanding of molecular structure and dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. nih.gov For this compound, ¹H and ¹³C NMR would be expected to provide key information about its structure. While experimental spectra for this specific compound are not widely published, data for the closely related methanesulfonyl chloride are available. chemicalbook.comspectrabase.comspectrabase.com

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Methanesulfonyl chloride | ~3.5 | ~53 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

In mechanistic studies, NMR can be used to monitor the progress of a reaction, identify intermediates, and determine the structure of the final products. For example, in the reaction of a sulfonyl chloride with a nucleophile, the disappearance of the starting material signals and the appearance of new signals corresponding to the product can be followed by NMR.

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This technique can be used to determine bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and reactivity of a molecule.

While a crystal structure for this compound is not publicly available, X-ray crystallographic studies of other sulfonyl chlorides have provided valuable insights into their solid-state structures. uq.edu.au These studies have confirmed the tetrahedral geometry around the sulfur atom and have revealed details about intermolecular interactions, such as hydrogen bonding and halogen bonding, which can influence the packing of molecules in the crystal lattice.

Computational methods play a crucial role in the interpretation of experimental spectra. Quantum chemical calculations can be used to predict NMR chemical shifts, vibrational frequencies (IR and Raman), and other spectroscopic properties. nih.govgithub.ioresearchgate.net These predicted spectra can then be compared with the experimental data to confirm the structure of a molecule and to aid in the assignment of spectroscopic signals.

For example, DFT calculations can provide theoretical ¹H and ¹³C NMR chemical shifts for this compound. By comparing these calculated shifts with experimental data (if it were available), one could confidently assign the signals to the different protons and carbon atoms in the molecule. This is particularly useful for complex molecules where the signals may be overlapping or difficult to interpret based on empirical rules alone.

Emerging Research Directions in Substituted Methanesulfonyl Chloride Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Methods

Traditional methods for synthesizing sulfonyl chlorides have often relied on harsh reagents like chlorine gas or thionyl chloride, which present significant environmental and safety challenges. organic-chemistry.orgwikipedia.orgresearchgate.net Modern research is heavily focused on creating more sustainable alternatives that are operationally simpler, scalable, and utilize less hazardous materials. thieme-connect.com

A prominent eco-friendly approach involves the oxidative chlorination of S-alkylisothiourea salts. organic-chemistry.orgorganic-chemistry.org These salts are odorless and can be easily prepared from readily available alkyl halides or mesylates and inexpensive thiourea (B124793). thieme-connect.com The chlorosulfonation can then be achieved using N-chlorosuccinimide (NCS) under mild conditions, yielding a variety of sulfonyl chlorides in good to excellent yields. organic-chemistry.org A significant advantage of this method is the ability to recycle the succinimide (B58015) byproduct back into the starting reagent (NCS) using sodium hypochlorite (B82951) (bleach), which enhances the sustainability of the process. thieme-connect.comorganic-chemistry.org

Other green methods employ different oxidizing agents. Bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts provides a clean and economical route to alkanesulfonyl chlorides. organic-chemistry.org Similarly, sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) has been used as an effective oxidant to convert thiols to sulfonyl chlorides in sustainable solvents like water or ethanol, allowing for a simple, filtration-based workup. researchgate.net Photocatalysis using visible light is also emerging as a powerful and sustainable strategy, enabling the synthesis of sulfonyl chlorides from aryldiazonium salts under mild, room-temperature conditions with a heterogeneous catalyst. nih.gov

Table 1: Comparison of Sustainable Synthetic Methods for Sulfonyl Chlorides

| Method | Starting Material | Key Reagents | Typical Yields | Key Advantages |

|---|---|---|---|---|

| NCS Chlorosulfonation organic-chemistry.orgthieme-connect.com | S-Alkylisothiourea Salts | N-Chlorosuccinimide (NCS) | Moderate to Excellent | Mild conditions; recyclable byproduct. |

| Bleach-Mediated Oxidation organic-chemistry.org | S-Alkyl isothiourea salts | Sodium Hypochlorite (Bleach) | High | Environmentally friendly; simple procedure. |

| NaDCC Oxidation researchgate.net | Thiols | Sodium Dichloroisocyanurate | Good to Excellent | Use of sustainable solvents; solvent-free workup. |

| Photocatalysis nih.gov | Arenediazonium Salts | Heterogeneous Photocatalyst, SOCl₂/H₂O | High | Uses visible light; mild conditions; high functional group tolerance. |

Exploration of Novel Catalytic Systems for Sulfonyl Chloride Transformations

The transformation of sulfonyl chlorides into more complex molecules is a cornerstone of their utility. Research is actively exploring novel catalytic systems to improve the efficiency, selectivity, and scope of these reactions. While traditional methods often rely on stoichiometric reagents, modern approaches leverage catalysis to achieve transformations under milder conditions.

Visible-light photocatalysis has been successfully applied not only to the synthesis of sulfonyl chlorides but also to their subsequent reactions. nih.gov Organophotocatalysis, for example, can facilitate the synthesis of aryl sulfonyl fluorides from diaryliodonium salts through a radical sulfur dioxide insertion and fluorination strategy. researchgate.net Another innovative approach is the use of copper catalysts for the reductive homocoupling of arenesulfonyl chlorides to form symmetrical thiosulfonates, using a mild organic amine as the reductant. researchgate.net

Transition metal catalysis is also a significant area of investigation. Sulfonyl chlorides have been shown to be effective initiators for atom transfer radical polymerization (ATRP), a powerful technique for creating well-defined polymers. quora.com Furthermore, iron-catalyzed imination of sulfoxides using protected sulfonamides derived from sulfonyl chlorides has been reported as an efficient method to produce sulfoximines. sigmaaldrich.com These catalytic methods expand the toolbox available to chemists for utilizing sulfonyl chlorides in complex molecular construction.

Design and Synthesis of New Bioactive Molecules Incorporating Sulfonyl Chloride Moieties

Sulfonyl chlorides are indispensable building blocks in medicinal chemistry, primarily for the synthesis of sulfonamides, a structural motif present in a vast array of therapeutic agents. organic-chemistry.orgsigmaaldrich.com The reactivity of the sulfonyl chloride group allows for its straightforward reaction with primary and secondary amines to form stable sulfonamide linkages. wikipedia.org This reaction is widely used to construct new bioactive molecules. thieme-connect.com

Current research focuses on synthesizing novel sulfonamide derivatives with a range of pharmacological activities, including antibacterial, antiviral, and anticancer properties. nih.govnih.gov For instance, new sulfonamides derived from amino acids are being explored, as these precursors can offer advantages over simple amines and lead to compounds with diverse biological functions. nih.gov The synthesis involves a nucleophilic attack by the amino group of the amino acid on the sulfonyl chloride. nih.gov

Specific examples from recent literature highlight this trend. Cyclopropanesulfonyl chloride and cyclopentanesulfonyl chloride have been used as key building blocks in the synthesis of potent and selective inhibitors of TNF-α converting enzyme (TACE), a target for inflammatory diseases. sigmaaldrich.com In another study, 2,4,5-trichlorobenzenesulfonyl chloride was reacted with α-methyltryptamine to create a sulfonamide that demonstrated micromolar potency as a human glucocorticoid receptor (hGR) ligand, with the sulfonamide group being crucial for effective binding. sigmaaldrich.com These examples underscore the strategic use of substituted sulfonyl chlorides to generate novel and highly specific bioactive compounds.

Investigations into Structure-Activity Relationships (SAR) of Sulfonyl-Containing Compounds

Understanding the relationship between a molecule's structure and its biological activity is critical for rational drug design. Structure-activity relationship (SAR) studies of sulfonyl-containing compounds, particularly sulfonamides, are a major focus of research, aiming to optimize their therapeutic properties. nih.gov

These studies systematically modify the structure of a lead compound and evaluate the impact on its biological activity. For antibacterial sulfonamides, SAR studies have revealed key structural requirements. For example, a free aromatic amino group is often essential for antibacterial action. openaccesspub.org Other studies have shown that the nature of the substituents on aromatic rings attached to the sulfonyl group can significantly influence potency. acu.edu.in The presence of electron-donating groups (like methoxy, -OMe) or electron-withdrawing groups (like bromo, -Br or nitro, -NO2) on a phenyl ring can boost activity against various bacterial strains. acu.edu.in

In the context of other therapeutic targets, such as Alzheimer's disease, SAR studies of sulfonamides derived from natural products like carvacrol (B1668589) have been conducted. nih.gov These investigations found that the nature of the substituent on the sulfonamide nitrogen plays a role in the compound's ability to inhibit acetylcholinesterase, a key enzyme in the disease's pathology. nih.gov For example, replacing cyclic substituents with a simple amine group was found to decrease the inhibitory activity. nih.gov Such detailed SAR insights are invaluable for refining the design of new sulfonyl-containing drugs with improved efficacy.

Table 2: Selected SAR Findings for Sulfonamide Derivatives

| Compound Class | Structural Modification | Impact on Biological Activity | Target/Organism |

|---|---|---|---|

| Phenyl Sulfonamides acu.edu.in | Addition of -OMe (electron-donating) or -Br (electron-withdrawing) to the phenyl ring | Boosted antibacterial activity | Gram-positive and Gram-negative bacteria |

| Phenyl Sulfonamides acu.edu.in | Addition of -NO₂ group to the phenyl ring | Enhanced activity against Gram-negative bacteria | Gram-negative bacteria |

| Carvacrol-derived Sulfonamides nih.gov | Substitution of cyclic groups at the sulfonamide with a primary amine | Decreased acetylcholinesterase inhibition | Acetylcholinesterase (AChE) |

| Antibacterial Sulfonamides openaccesspub.org | Substitution on the aromatic NH₂ group | Generally reduces or abolishes antibacterial activity | Bacteria |

Advanced Applications in Materials Science and Polymer Chemistry

The reactivity of the sulfonyl chloride functional group also makes it a valuable tool in materials science and polymer chemistry. ontosight.ai These compounds can be used to introduce sulfonyl groups into polymer chains, thereby modifying the material's physical and chemical properties. ontosight.ai

One major application is the use of polymer-bound sulfonyl chlorides, often referred to as sulfonyl chloride resins. chemimpex.com Polystyrene sulfonyl chloride is a widely used example. rapp-polymere.com This resin can act as a scavenger for amines and other nucleophiles or be used in "catch and release" purification strategies. rapp-polymere.com In this strategy, a target molecule (e.g., an alcohol) is "caught" by reacting it with the resin, allowing impurities to be washed away. The purified molecule is then "released" from the resin by cleavage with another nucleophile. rapp-polymere.com

Sulfonyl chlorides are also employed as monomers or co-monomers in polymerization reactions. Styrene-4-sulfonyl chloride, for instance, can be used to incorporate sulfonyl groups into polymers, which can enhance properties like thermal stability and chemical resistance. ontosight.ai Furthermore, sulfonyl chlorides are effective initiators for certain types of controlled polymerization, such as atom transfer radical polymerization (ATRP), providing a method to synthesize polymers with specific architectures and molecular weights. quora.com These applications demonstrate the versatility of sulfonyl chlorides in creating functional materials and advanced polymers.

Q & A

Q. What are the standard laboratory methods for synthesizing (methylsulfonyl)methanesulfonyl chloride?

The compound is typically synthesized via chlorination of methanesulfonic acid using reagents like thionyl chloride (SOCl₂) or phosgene (COCl₂). The reaction requires anhydrous conditions to avoid hydrolysis. Key steps include refluxing methanesulfonic acid with excess chlorinating agent, followed by distillation under reduced pressure to isolate the product. Proper quenching of residual reagents and waste disposal are critical due to the compound's high reactivity and toxicity .

Q. What safety protocols are essential when handling this compound?

Researchers must use personal protective equipment (PPE), including chemically resistant gloves (e.g., nitrile), safety goggles, and lab coats. Work should be conducted in a fume hood to prevent inhalation of vapors. Emergency measures include immediate rinsing with water for skin/eye contact and medical attention for ingestion or inhalation. Storage requires corrosion-resistant containers in a cool, dry, and ventilated area, away from incompatible materials like strong oxidizers .

Q. How can researchers confirm the identity and purity of synthesized this compound?

Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify structural integrity. Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., S=O and S-Cl stretches). Purity is assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC). Melting point (-33°C) and boiling point (161°C) comparisons with literature values further validate identity .

Q. What are the primary applications of this compound in organic synthesis?

It is widely used to prepare sulfonamides (via reaction with amines), methanesulfonate esters (with alcohols), and as a dehydrating agent for converting carboxylic acids to acid chlorides. These derivatives are intermediates in pharmaceuticals, agrochemicals, and polymer chemistry .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other sulfonyl chlorides like tosyl chloride?

The compound exhibits higher electrophilicity due to the electron-withdrawing methylsulfonyl group, accelerating nucleophilic substitution reactions. However, it is less stable than tosyl chloride under aqueous conditions, requiring stricter moisture control. Comparative kinetic studies using UV-Vis spectroscopy or reaction calorimetry can quantify these differences .

Q. What mechanisms underlie its acute toxicity, and how can exposure risks be mitigated in experimental settings?

Inhalation studies in rats indicate severe respiratory and neurological toxicity (LC₅₀ = 53 ppm/4h), likely due to hydrolysis products (HCl and methanesulfonic acid) and direct tissue corrosion. Researchers should use real-time gas sensors (e.g., IR spectroscopy) to monitor airborne concentrations. Substitution with less toxic analogs (e.g., mesylating agents) is advised for prolonged reactions .

Q. How can researchers minimize byproduct formation (e.g., sulfene) during sulfonamide synthesis?

Sulfene (CH₂=SO₂), a reactive intermediate, forms via elimination under basic conditions. Controlling reaction temperature (<0°C) and using non-nucleophilic bases (e.g., DBU) suppress this pathway. Kinetic studies via in-situ Raman spectroscopy can optimize reaction parameters .

Q. What environmental fate data are available for this compound, and how should waste be managed?

The estimated bioconcentration factor (BCF = 1.9) and soil organic carbon-water partition coefficient (Koc = 6.1) suggest low bioaccumulation and high mobility in aquatic environments. Waste must be neutralized with alkaline solutions (e.g., NaOH) before disposal in approved facilities. Biodegradation studies using OECD 301B protocols are recommended for long-term risk assessment .

Q. How can conflicting toxicity data from different studies be resolved?

Discrepancies often arise from variations in exposure duration, species sensitivity, or analytical methods. Meta-analysis using probabilistic models (e.g., benchmark dose modeling) and cross-referencing with structurally similar compounds (e.g., sulfuryl chloride) can reconcile data gaps. Collaborative databases like EPA CompTox enhance data reliability .

Q. What advanced techniques are used to study its reaction kinetics and thermodynamics?

Differential scanning calorimetry (DSC) and isothermal titration calorimetry (ITC) quantify enthalpy changes during reactions. Computational methods (DFT calculations) predict transition states and activation energies. Time-resolved mass spectrometry tracks intermediate species in complex reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.